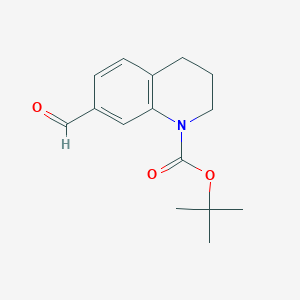

tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 7-formyl-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-4-5-12-7-6-11(10-17)9-13(12)16/h6-7,9-10H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMPIXNWUFQHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650658 | |

| Record name | tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943736-61-6 | |

| Record name | tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Formyl-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Summary Table of Reaction Conditions

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Esterification | tert-butyl chloroformate, TEA | Room temp | DCM/THF | Protect from moisture. |

| Formylation | DMF, POCl₃ | 0°C to RT | DMF | Control addition rate of POCl₃. |

Analyse Des Réactions Chimiques

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to yield carboxylic acid derivatives. For example:

-

Oxidation to carboxylic acid : Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions converts the formyl group to a carboxylic acid (-COOH) .

Example Reaction:

Reduction Reactions

The formyl group can be selectively reduced to a hydroxymethyl (-CH₂OH) group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Example Reaction:

Nucleophilic Addition and Cyclization

The formyl group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile or methyl cyanoacetate), forming fused heterocycles .

Mechanism Highlights:

-

Step 1 : Condensation of the formyl group with L-proline.

-

Step 2 : Nucleophilic attack by malononitrile.

-

Step 3 : Cyclization to form pyrano[3,2-c]chromenones or related structures .

Example Reaction:

| Reactants | Conditions | Product |

|---|---|---|

| Malononitrile, L-proline | Ethanol, reflux | 1H-Tetrazolylamino-quinolinyl-pyrano[3,2-c]chromenone |

Ester Group Modifications

The tert-butyl ester undergoes substitution or cleavage under specific conditions:

-

Acid-catalyzed cleavage : Trifluoroacetic acid (TFA) removes the tert-butyl group, yielding the free carboxylic acid .

-

Mitsunobu reaction : Substitution with alcohols using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) .

Example Reaction:

Comparative Reaction Table

Stereochemical Considerations

Reactions involving the dihydroquinoline scaffold may exhibit stereoselectivity. For instance, Mitsunobu reactions retain configuration at chiral centers, enabling enantioselective synthesis .

Applications De Recherche Scientifique

Organic Synthesis

tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it a valuable building block in synthetic chemistry .

Biological Activities

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects, which could be leveraged in developing new antibiotics.

- Anticancer Activity: The compound has been investigated for its potential as an anticancer agent. It has shown efficacy in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. Its structure suggests possible interactions with biological targets involved in cancer progression .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases, including cancer .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of tert-butyl 7-formyl-3,4-dihydroquinoline exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways. Further research is required to optimize these compounds for clinical use.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound showed promising results against Gram-positive bacteria. The findings suggest that further exploration could lead to new antibiotic formulations.

Mécanisme D'action

The mechanism of action of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as a reactive site for various biochemical reactions, while the quinoline moiety can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the modulation of cellular processes and pathways, contributing to the compound’s biological activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between the target compound and analogous derivatives:

Key Research Findings

Physicochemical Properties

- Lipophilicity : The 6-methoxy derivative (logP ~3.45) is more lipophilic than the 7-formyl compound (estimated logP ~2.1), influencing membrane permeability in drug design .

Activité Biologique

tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H19NO3

- Molecular Weight : 261.316 g/mol

- CAS Number : 943736-61-6

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydroquinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study found that certain dihydroquinoline derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against enteric fever pathogens, suggesting potential applications in treating bacterial infections .

Antiviral Activity

Research has highlighted the antiviral potential of related quinoline compounds against HIV. In particular, some derivatives have been reported to inhibit HIV-1 integrase with IC50 values in the low micromolar range (0.19–3.7 µM) which indicates a promising avenue for developing new antiviral agents . The structure of this compound may contribute to similar antiviral properties due to its structural analogies.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in microbial metabolism or viral replication.

- Receptor Interaction : Similar compounds have been shown to interact with specific biological receptors, modulating their activity and influencing cellular responses.

- Oxidative Stress Modulation : The ability to scavenge free radicals and reduce oxidative damage may play a crucial role in the compound's biological effects.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various dihydroquinoline derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some showing MIC values comparable to established antibiotics .

Investigation of Antiviral Properties

In another study focused on HIV integrase inhibitors, several quinoline derivatives were synthesized and tested for their ability to inhibit viral replication. The findings suggested that modifications in the molecular structure significantly influenced antiviral potency, providing insights into how this compound might be optimized for enhanced activity .

Q & A

Q. What is the structural significance of the tert-butyl carbamate (Boc) group in this compound, and how does it influence synthetic applications?

The Boc group serves as a protective moiety for amines, enhancing solubility in organic solvents and preventing undesired side reactions during multi-step syntheses. For example, in iridium-catalyzed aminations, the Boc group stabilizes intermediates and facilitates regioselective functionalization of the dihydroquinoline scaffold . Its bulkiness also aids in chromatographic purification by modifying polarity .

Q. What are common spectroscopic techniques used to characterize this compound, and what key data should researchers prioritize?

Key techniques include:

- 1H/13C NMR : Look for diagnostic signals such as the tert-butyl singlet (~1.4–1.5 ppm for 9H) and the formyl proton (δ ~9.8–10.0 ppm) .

- HRMS (ESI) : Confirm the molecular ion ([M+Na]+ or [M+H]+) with precision <5 ppm .

- FTIR : Identify carbonyl stretches (Boc C=O at ~1700 cm⁻¹, formyl C=O at ~1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and enantiomeric purity?

- Catalyst Selection : Use chiral iridium catalysts (e.g., [Ir(COD)Cl]₂ with phosphoramidite ligands) for enantioselective amination, achieving >90% ee .

- Reaction Solvent : Polar aprotic solvents (DMF or DCM) enhance reactivity in Boc protection steps .

- Purification : Gradient flash chromatography (hexane:acetone or EtOAc) resolves diastereomers or byproducts .

- Monitoring : LC-MS or TLC (Rf ~0.12–0.52 in acetone/hexane) tracks reaction progress .

Q. How should researchers address contradictory NMR data, such as unexpected splitting or missing peaks?

- Dynamic Effects : Conformational flexibility (e.g., rotamers in the Boc group) can split signals; use variable-temperature NMR to coalesce peaks .

- Impurity Analysis : Compare with synthetic intermediates (e.g., unreacted allyl acetates or sulfinamide byproducts) via spiking experiments .

- 2D NMR : Employ HSQC or NOESY to resolve overlapping signals, particularly in the dihydroquinoline ring .

Q. What strategies mitigate instability or decomposition during storage?

- Storage Conditions : Seal under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the formyl or Boc groups .

- Desiccants : Use molecular sieves or silica gel to avoid moisture-induced degradation .

- Short-Term Use : Prepare fresh solutions in anhydrous DCM or THF for sensitive reactions .

Q. How can enantiomeric excess (ee) be quantified for derivatives of this compound?

- Chiral SFC/HPLC : Use columns like Chiralpak AD-H with hexane:IPA gradients; compare retention times with racemic standards .

- Mosher’s Ester Analysis : Derivatize secondary alcohols (if present) and analyze ¹H NMR shifts .

Methodological Challenges and Solutions

Q. What are common pitfalls in iridium-catalyzed functionalization of this compound, and how are they resolved?

- Low Conversion : Increase catalyst loading (2–5 mol%) or extend reaction time (up to 72 hours) .

- Byproduct Formation : Optimize stoichiometry (e.g., allyl acetate:amine ratio of 1:1.2) to minimize over-alkylation .

- Oxygen Sensitivity : Conduct reactions under strict anaerobic conditions (glovebox or Schlenk line) .

Q. How can researchers validate the regioselectivity of formylation at the 7-position?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.